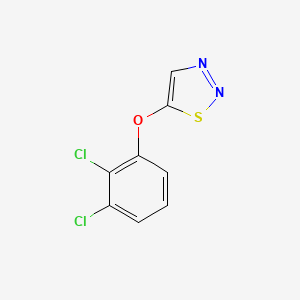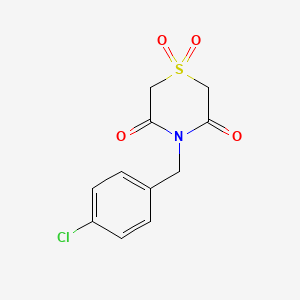![molecular formula C13H6Cl2F3N3 B3035887 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 338770-50-6](/img/structure/B3035887.png)
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[4,3-b]pyridine core, and the introduction of the trifluoromethyl and dichlorophenyl groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromaticity (in the pyrazolo[4,3-b]pyridine core), electronegativity (due to the presence of nitrogen, chlorine, and fluorine atoms), and polarity (due to the presence of polar C-Cl, C-F, and C-N bonds) .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity and stability, making it resistant to many chemical reactions. The dichlorophenyl group, being an aromatic ring, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the trifluoromethyl group might increase the compound’s lipophilicity, while the dichlorophenyl group might contribute to its aromaticity .Aplicaciones Científicas De Investigación
Structural and Optical Characteristics
Research has explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, including compounds similar to 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine. These studies involve analyzing thermal, structural, and optical properties using techniques like X-ray diffraction and measuring transmittance and reflectance spectra. The findings indicate potential applications in optoelectronics due to their unique optical properties (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Molecular Conformations
Research into the synthesis and molecular conformations of closely related pyrazolo pyridines, which include trifluoromethyl and dichlorophenyl groups, has been conducted. This research provides insights into the molecular structure, which is critical for understanding the behavior and potential applications of these compounds in various scientific domains (Sagar et al., 2017).
Antitumor Activity
Studies have been conducted on the synthesis of pyrazolo pyridines, including derivatives of 3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, to explore their potential antitumor activity. These studies involve evaluating the compounds' efficacy in inhibiting the proliferation of various human cancer cell lines, suggesting their potential as anticancer agents (Liu, Zhao, & Lu, 2020).
Synthesis Methods and Applications
Research on the synthesis of trifluoromethyl-substituted pyrazolo pyridines, including methods like microwave-assisted treatment and one-pot multicomponent procedures, has been explored. These studies are crucial for developing efficient synthesis methods, which can pave the way for broader applications of these compounds in scientific research (Palka et al., 2014).
Versatility as a Building Block
3-(Trifluoromethyl)-1H-pyrazolo-[3,4-b]pyridine has been highlighted as a versatile building block in synthetic chemistry. Its anionically activatable trifluoromethyl group makes it a valuable component for synthesizing a variety of derivatives, demonstrating its wide-ranging applications in chemical research (Schirok, Griebenow, Fürstner, & Dilmaç, 2015).
Mecanismo De Acción
Direcciones Futuras
The study and application of “3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” could be a potential area of research in organic chemistry, medicinal chemistry, or material science. Its unique structure might make it useful in various fields, such as drug discovery or material synthesis .
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2F3N3/c14-7-1-2-8(9(15)4-7)11-12-10(20-21-11)3-6(5-19-12)13(16,17)18/h1-5H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEYYMUOXVADDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NNC3=C2N=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-dichlorophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B3035808.png)

![4-bromo-N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzenesulfonamide](/img/structure/B3035812.png)
![4-bromo-N-{[4-methyl-5-(2-propynylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B3035813.png)
![4-bromo-N-[[4-methyl-5-(2-methylprop-2-enylsulfanyl)-1,2,4-triazol-3-yl]methyl]benzenesulfonamide](/img/structure/B3035814.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035815.png)
![1-[(3-Chlorophenyl)sulfanyl]-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3035816.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-methylphenyl)sulfanyl]-2-propanol](/img/structure/B3035818.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(2-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B3035820.png)
![[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]methyl 4-chlorobenzoate](/img/structure/B3035822.png)
![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-[3-(trifluoromethyl)phenyl]sulfanylpyrrolidine-2,5-dione](/img/structure/B3035823.png)
![1-(4-bromophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B3035825.png)